Benzene, 1,2-dimethoxy-4-(phenylmethyl)-

Description

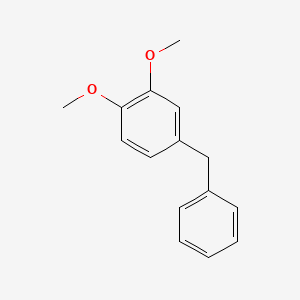

The compound "Benzene, 1,2-dimethoxy-4-(phenylmethyl)-" (IUPAC name) features a benzene ring substituted with two methoxy groups at positions 1 and 2 and a phenylmethyl (-CH₂C₆H₅) group at position 3. Instead, extensive data exists for structurally related analogs, such as Benzene, 1,2-dimethoxy-4-(2-propenyl)- (methyl eugenol, CAS 93-15-2), which substitutes the phenylmethyl group with a 2-propenyl (allyl) moiety. Methyl eugenol is widely studied due to its natural occurrence in plants like basil, cloves, and turmeric, and its applications in fragrances, flavorings, and pest control .

Given the absence of data on the phenylmethyl variant, this article focuses on methyl eugenol and its closest structural analogs to provide a comparative framework.

Properties

CAS No. |

78238-97-8 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-benzyl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-9-8-13(11-15(14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

InChI Key |

IIKOTACVRVPETC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of a phenylmethyl group. One common method is the Williamson ether synthesis, where catechol is reacted with methyl iodide in the presence of a base to form 1,2-dimethoxybenzene. This intermediate can then undergo a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield Benzene, 1,2-dimethoxy-4-(phenylmethyl)- .

Industrial Production Methods

Industrial production of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dimethoxy-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

Benzene, 1,2-dimethoxy-4-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylmethyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Eugenol (Benzene, 1,2-dimethoxy-4-(2-propenyl)-)

- Structure : 1,2-Dimethoxybenzene with a 2-propenyl (allyl) group at position 4.

- Molecular Formula : C₁₁H₁₄O₂; Molecular Weight : 178.23 g/mol .

- Key Properties: Natural source: Essential oils of Ocimum sanctum (holy basil), Syzygium aromaticum (cloves), and R. oryzae fungi . Bioactivity: Exhibits antifungal, antidiabetic (via PTP1B inhibition), and insect-attractant properties . Canada’s 2010 screening assessment highlighted risks from prolonged exposure .

Benzene, 1,2-dimethoxy-4-(1-propenyl)- (Methyl Isoeugenol)

- Structure: Differs from methyl eugenol by the position of the double bond in the propenyl group (1-propenyl vs. 2-propenyl).

- Molecular Formula : C₁₁H₁₄O₂; Molecular Weight : 178.23 g/mol .

- Key Properties: Found in tuberose (Polianthes tuberosa) and Ocimum species. Bioactivity: Strong nematicidal and antifeedant activity; superior binding affinity to PTP1B (-10.2 kcal/mol) compared to methyl eugenol (-8.4 kcal/mol) . Safety: Limited carcinogenicity data but structurally similar to methyl eugenol, warranting caution.

Benzene, 4-ethenyl-1,2-dimethoxy- (4-Vinylveratrole)

- Structure : Substitutes the propenyl group with an ethenyl (vinyl) group.

- Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.20 g/mol .

- Key Properties: Boiling Point: 395.7 K (0.013 bar) . Applications: Intermediate in organic synthesis; less bioactive than methyl eugenol.

Benzene, 1,2-dimethoxy-4-(methoxymethyl)-

- Structure : Replaces the propenyl group with a methoxymethyl (-CH₂OCH₃) substituent.

- Molecular Formula : C₁₀H₁₄O₃; Molecular Weight : 182.22 g/mol .

Comparative Analysis Table

*Note: CAS 6380-23-0 is listed in for 4-ethenyl-1,2-dimethoxybenzene but is sometimes conflated with methyl isoeugenol in older literature.

Research Findings and Contradictions

- Bioactivity vs.

- Natural Occurrence: Methyl eugenol is abundant in herbs and fungi, while methyl isoeugenol is more prevalent in tuberose and Ocimum species .

- Regulatory Status: Canada restricts methyl eugenol in consumer products, whereas its analogs remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.